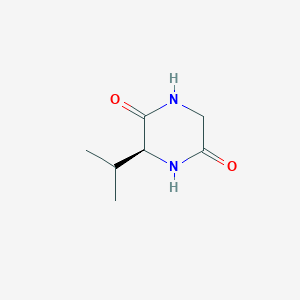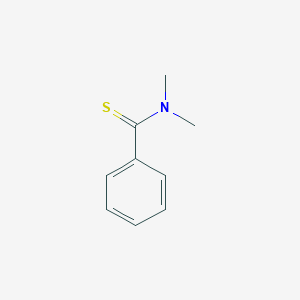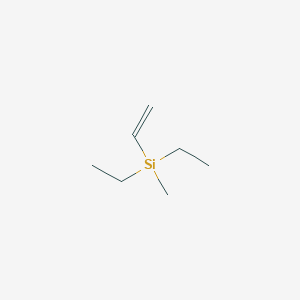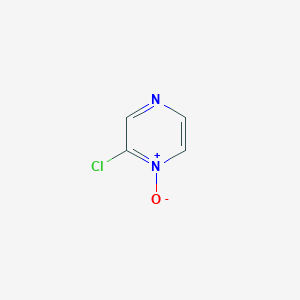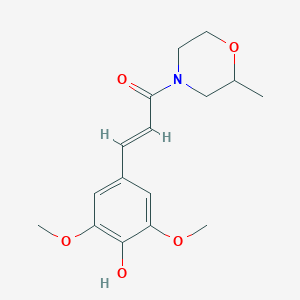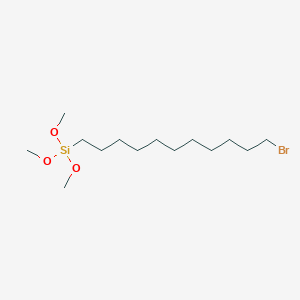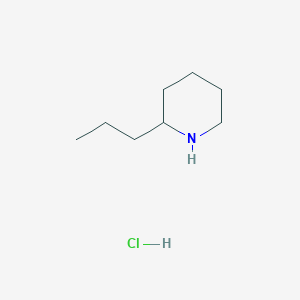
H-Gly-ala-phe-OH
概要
説明
The tripeptide H-Gly-ala-phe-OH is a short chain of amino acids consisting of glycine (Gly), alanine (Ala), and phenylalanine (Phe). This sequence is of interest in various fields of research, including peptide synthesis, structural biology, and materials science. The peptide bond formation between these amino acids results in a molecule that can exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of peptides containing the Ala-Gly-Ala sequence has been reported in the literature. For instance, a nonapeptide with an Ala-(HO)Gly-Ala sequence was synthesized through the condensation of appropriately protected tripeptide units . This method could potentially be adapted for the synthesis of this compound by substituting the relevant amino acid residues and protecting groups during the synthesis process.
Molecular Structure Analysis
The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide mentioned earlier was characterized using 1H NMR and CD spectral data, which indicated a disordered structure in DMSO and water . Similarly, high-resolution solid-state NMR and quantum chemical calculations have been used to analyze the structure of a copolypeptide with an Ala-Gly sequence, providing insights into the conformational parameters of such peptides . These techniques could be applied to this compound to determine its molecular structure and conformation.
Chemical Reactions Analysis
Peptides can participate in various chemical reactions, including complexation with metal ions. The nonapeptide with Ala-(HO)Gly-Ala sequence was shown to form a 1:3 complex with iron(III) ions, which could be studied using UV-Vis spectroscopy to determine the complex's stability and structure . The reactivity of this compound with metal ions or other chemical agents could be similarly investigated to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. For instance, the hydration energies of protonated amino acids have been studied using mass spectrometry, revealing how water molecules interact with different amino acid residues . This information can be valuable in predicting the solubility and stability of this compound in various solvents. Additionally, the coacervation properties of sequential polypeptides have been explored, indicating the importance of hydrophobic side chain interactions in the formation of coacervates . These findings could inform the study of the physical properties of this compound, such as its potential to form coacervates or its thermal stability.
科学的研究の応用
Conformational Studies and Disease Understanding
- (Owen et al., 2012) conducted a comparative theoretical study to explore how the hydroxyl radical (•OH) might initiate the unfolding of amino acid residues like Gly and Ala. Their findings are significant for understanding the mechanism behind rapid peptide and protein unfolding, a process implicated in diseases like Alzheimer's.
NMR Spectroscopy and Peptide Analysis
- (Merutka et al., 1995) used NMR spectroscopy to study proton chemical shifts in disordered linear peptides, including those with H-Gly-ala-phe-OH. Their work aids in the interpretation of NMR data for understanding peptide structures.
Peptide Synthesis and Biological Activity
- (Neubert et al., 1985) investigated the synthesis of cyclic and cyclically branched tachykinin partial sequences, including those similar to this compound. This research provides insights into dual agonistic and antagonistic effects of such peptides.
Uremic Toxins and Inhibitory Activity
- (Abiko et al., 1978) discovered a dipeptide with inhibitory activity against PHA-induced lymphocyte transformation, contributing to the understanding of uremic toxins' structure-activity relationships.
Peptide Bond Formation Studies
- (Kuhl et al., 1992) researched protease-catalyzed peptide synthesis, providing valuable insights into the enzymatic mechanisms involved in forming peptide bonds.
Amino Acid and Peptide Hydrolysis
- (Cho and Haynes, 1985) synthesized esters of metronidazole with various amino acids, including phenylalanine (Phe), to study their hydrolysis, crucial for understanding drug metabolism.
Transport Mechanisms in Biological Systems
- (Tiruppathì et al., 1990) explored the transport interaction between neutral dipeptides and tripeptides, shedding light on the transport mechanisms in renal systems.
Isomerization in Oligopeptides
- (Grathwohl and Wüthrich, 1981) investigated the cis-trans isomerization of X-Pro bonds in oligopeptides, contributing to the understanding of protein folding kinetics.
Peptide Fragmentation Studies
- (Harrison, 2002) examined the fragmentation reactions of protonated peptides containing phenylalanine, providing insights relevant for mass spectrometry analysis of peptides.
Peptide Coordination with Metal Ions
- (Koleva et al., 2007) characterized the coordination ability of the dipeptide alanylphenylalanine with gold (Au(III)), highlighting the potential applications in bioinorganic chemistry.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Peptides similar to this structure have been found to have an affinity for plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .
Mode of Action
Peptides are known to interact with their targets through various non-covalent interactions, leading to changes in the target’s function . For instance, peptide derivatives containing the fragment –Ala–Phe–Lys– displayed higher inhibitory activity against plasmin than EACA .
Biochemical Pathways
For instance, peptides that inhibit plasmin can affect the fibrinolysis pathway, which is responsible for breaking down blood clots .
Pharmacokinetics
Peptides generally have predictable metabolism and shorter time to market .
Result of Action
Peptides that inhibit plasmin can prevent plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
Action Environment
Peptides’ actions can be influenced by various factors, including ph, temperature, and the presence of other molecules .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZSCEANQDPJER-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



